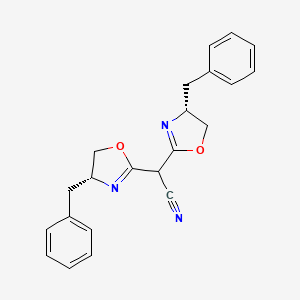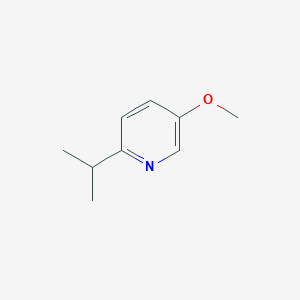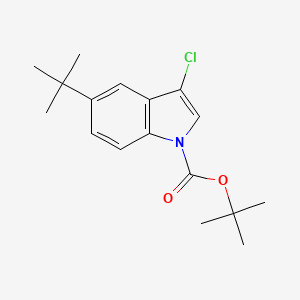
4-Bromo-3-vinylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-vinylaniline is an organic compound with the molecular formula C8H8BrN. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the fourth position and a vinyl group at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-vinylaniline typically involves the bromination of 3-vinylaniline. One common method is the electrophilic aromatic substitution reaction, where 3-vinylaniline is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-vinylaniline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form 3-vinylaniline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium amide (NaNH2) or thiourea in polar solvents.
Major Products:
Oxidation: 4-Bromo-3-vinylbenzaldehyde or 4-Bromo-3-vinylbenzoic acid.
Reduction: 3-Vinylaniline.
Substitution: 4-Amino-3-vinylaniline or 4-Thio-3-vinylaniline.
Aplicaciones Científicas De Investigación
4-Bromo-3-vinylaniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-vinylaniline depends on its chemical reactivity. The bromine atom and the vinyl group provide sites for further chemical modifications, allowing it to participate in various reactions. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic substitution or electrophilic addition .
Comparación Con Compuestos Similares
3-Vinylaniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromoaniline: Lacks the vinyl group, limiting its applications in polymer synthesis.
4-Bromo-2-vinylaniline: Has a different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness: 4-Bromo-3-vinylaniline is unique due to the presence of both the bromine atom and the vinyl group, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to be used in a wider range of applications compared to its similar compounds .
Propiedades
Fórmula molecular |
C8H8BrN |
|---|---|
Peso molecular |
198.06 g/mol |
Nombre IUPAC |
4-bromo-3-ethenylaniline |
InChI |
InChI=1S/C8H8BrN/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1,10H2 |
Clave InChI |
KXFQWYMAKKBHTD-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C=CC(=C1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13666735.png)
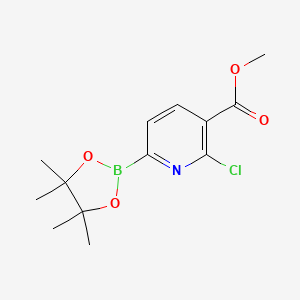
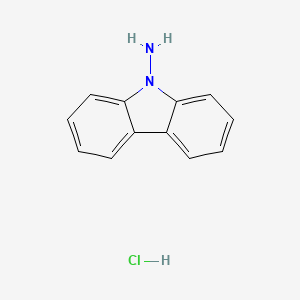
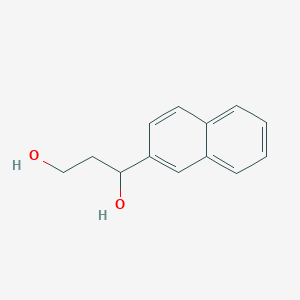
![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B13666753.png)

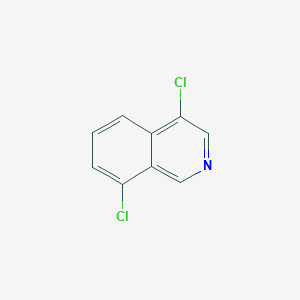
![N-[(9S)-8|A-Cinchonan-9-yl]picolinamide](/img/structure/B13666777.png)
